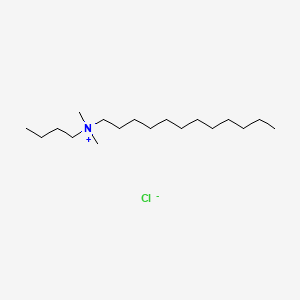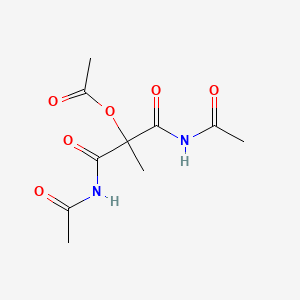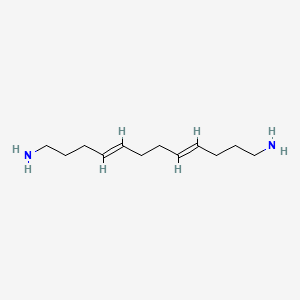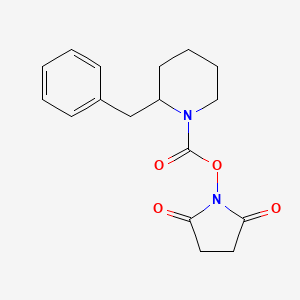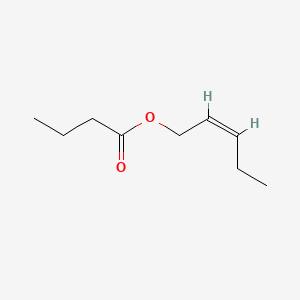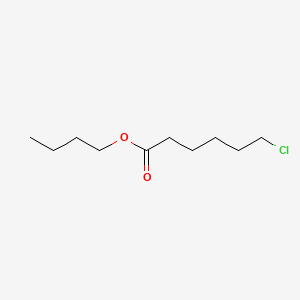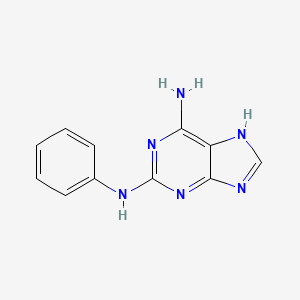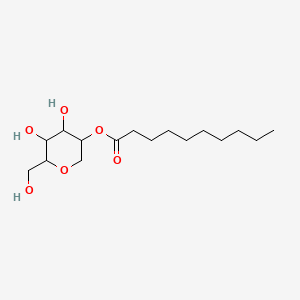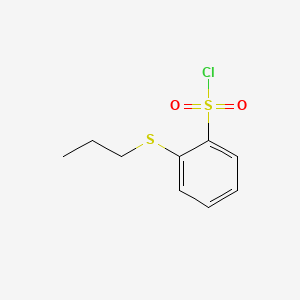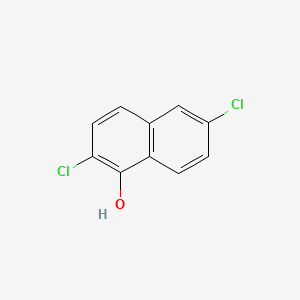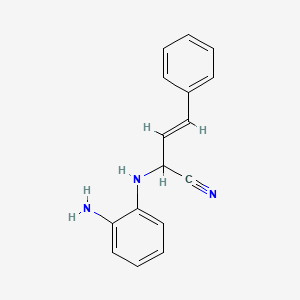
2-(2-Aminoanilino)-4-phenyl-3-butenenitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-Aminoanilino)-4-phenyl-3-butenenitrile is an organic compound that belongs to the class of aromatic amines This compound is characterized by the presence of an aniline group attached to a butenenitrile moiety, which is further substituted with a phenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Aminoanilino)-4-phenyl-3-butenenitrile typically involves the reaction of 2-aminobenzonitrile with a suitable phenyl-substituted butenone under specific conditions. One common method includes the use of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic addition of the aniline group to the butenone, followed by cyclization and dehydration steps to form the final product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent reaction conditions and high yields. The use of catalysts and optimized reaction parameters, such as temperature and pressure, can further enhance the efficiency of the synthesis process .
Análisis De Reacciones Químicas
Types of Reactions
2-(2-Aminoanilino)-4-phenyl-3-butenenitrile undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nitration using a mixture of nitric acid and sulfuric acid; halogenation using bromine or chlorine in the presence of a catalyst.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amine derivatives.
Substitution: Nitro, sulfo, and halogenated derivatives.
Aplicaciones Científicas De Investigación
2-(2-Aminoanilino)-4-phenyl-3-butenenitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and heterocyclic compounds.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of dyes, pigments, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of 2-(2-Aminoanilino)-4-phenyl-3-butenenitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator of these targets, modulating their activity and influencing various biochemical pathways. For example, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity .
Comparación Con Compuestos Similares
Similar Compounds
2-(2-Aminoanilino)-5-methylthiophene-3-carbonitrile: Similar in structure but contains a thiophene ring instead of a phenyl group.
4-(2-Aminoanilino)pyridine: Contains a pyridine ring instead of a phenyl group.
2-(2-Aminoanilino)cyclohepta[b]pyrroles: Contains a cyclohepta[b]pyrrole ring system.
Uniqueness
2-(2-Aminoanilino)-4-phenyl-3-butenenitrile is unique due to its specific combination of aniline, phenyl, and butenenitrile moieties, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research applications and potential therapeutic uses.
Propiedades
Número CAS |
35321-15-4 |
|---|---|
Fórmula molecular |
C16H15N3 |
Peso molecular |
249.31 g/mol |
Nombre IUPAC |
(E)-2-(2-aminoanilino)-4-phenylbut-3-enenitrile |
InChI |
InChI=1S/C16H15N3/c17-12-14(11-10-13-6-2-1-3-7-13)19-16-9-5-4-8-15(16)18/h1-11,14,19H,18H2/b11-10+ |
Clave InChI |
VGMUDHZXGKWMGP-ZHACJKMWSA-N |
SMILES isomérico |
C1=CC=C(C=C1)/C=C/C(C#N)NC2=CC=CC=C2N |
SMILES canónico |
C1=CC=C(C=C1)C=CC(C#N)NC2=CC=CC=C2N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


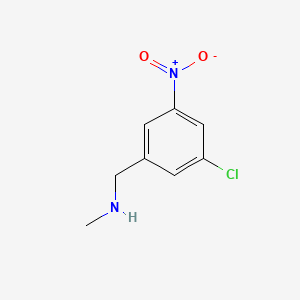
![4-Bromo-7-(4-(2-pivalamidoethyl)piperidin-1-yl)thieno[2,3-c]pyridine-2-carboxamide](/img/structure/B15176299.png)

